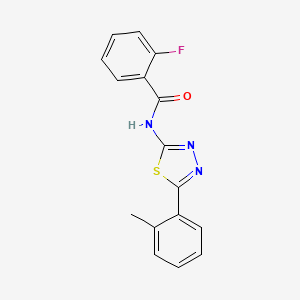
2-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a thiadiazole ring, which has been shown to exhibit various biological activities.
Applications De Recherche Scientifique
Organic Electronics
In the realm of organic electronics, the incorporation of thiadiazole derivatives has been shown to enhance the electrochemical and optical properties of materials. For instance, the synthesis and polymerization of monomers bearing thiadiazole and fluoro-benzothiadiazole moieties have demonstrated significant effects on the planarity and electronic properties of the resulting polymers. These materials possess low bandgap values and exhibit electrochromic properties, suggesting their utility in electronic and optoelectronic devices (Çakal et al., 2021).
Fluorescent Materials
The study of fluorescent materials has also benefited from the introduction of thiadiazole-based compounds. Specific derivatives have been found to exhibit interesting fluorescence effects, such as dual fluorescence and distinct fluorescence emissions, influenced by molecular aggregation and charge transfer effects. These findings are crucial for developing novel fluorescent probes and materials with potential applications in sensing and imaging (Matwijczuk et al., 2018).
Medicinal Chemistry
In medicinal chemistry, the design of molecules incorporating thiadiazole and fluoro-benzamide functionalities has led to compounds with promising biological activities. Notably, benzamide derivatives, such as MS-27-275, have shown marked in vivo antitumor activity against human tumors, acting as histone deacetylase inhibitors. These compounds induce cell cycle changes and p21 expression, highlighting their potential as novel chemotherapeutic agents (Saito et al., 1999).
Molecular Organization and Interaction Studies
Research into the molecular organization and interaction of thiadiazole derivatives within lipid bilayers has provided insights into their behavior in biological systems. Studies on compounds like 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol have shown that their fluorescence properties and interactions with lipids can be influenced by the structure of the alkyl substituent, offering a deeper understanding of how such molecules might interact with cell membranes and potentially influence cellular processes (Kluczyk et al., 2016).
Propriétés
IUPAC Name |
2-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-6-2-3-7-11(10)15-19-20-16(22-15)18-14(21)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMUITCBZIQGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
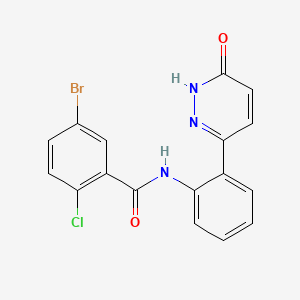
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
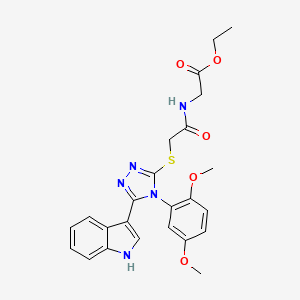
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
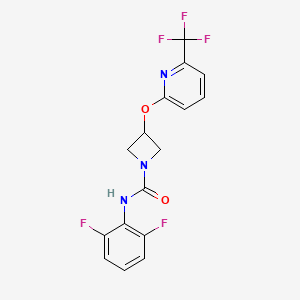
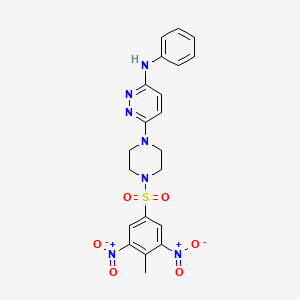

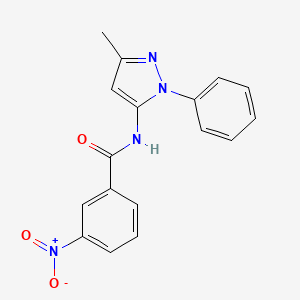
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
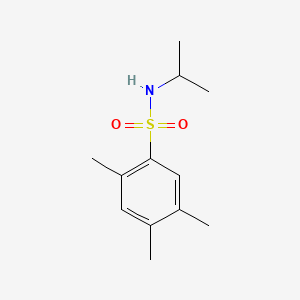
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)